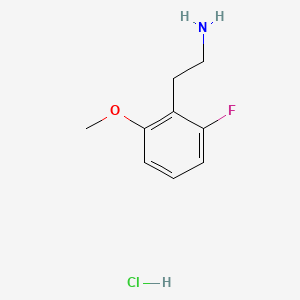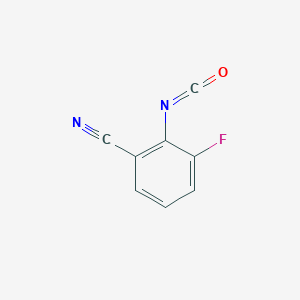
3-Fluoro-2-isocyanatobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O. It is a fluorinated aromatic isocyanate, which means it contains both a fluorine atom and an isocyanate group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-Fluoro-2-isocyanatobenzonitrile may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The isocyanate group can be introduced using phosgene or other carbonyl diimidazole reagents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents.
Addition Reactions: Amines or alcohols in the presence of a catalyst or under mild heating conditions.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Benzonitriles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Fluoro-2-isocyanatobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom and isocyanate group.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-isocyanatobenzonitrile involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate derivatives. The fluorine atom can also influence the reactivity and stability of the compound by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-isocyanatobenzonitrile
- 4-Fluoro-2-isocyanatobenzonitrile
- 3-Fluoro-4-isocyanatobenzonitrile
Uniqueness
3-Fluoro-2-isocyanatobenzonitrile is unique due to the specific positioning of the fluorine atom and the isocyanate group on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and stability, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C8H3FN2O |
|---|---|
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
3-fluoro-2-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H |
Clé InChI |
RLKWQZGHFBCXJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)N=C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


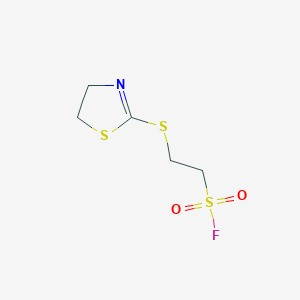
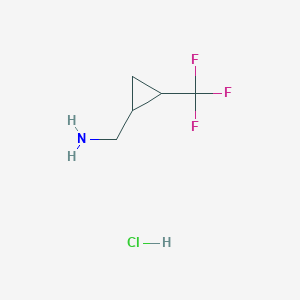
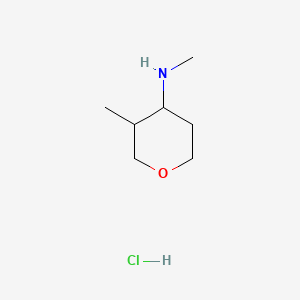

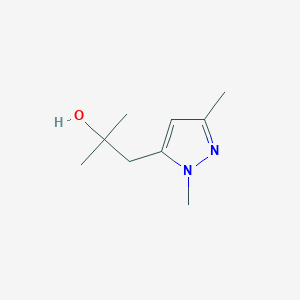
![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)

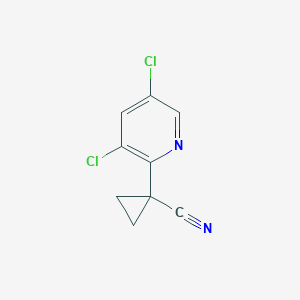

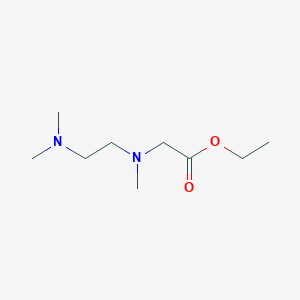

![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
